molecular formula C16H16N2O2 B5522925 4-(acetylamino)-N-(2-methylphenyl)benzamide

4-(acetylamino)-N-(2-methylphenyl)benzamide

Cat. No. B5522925
M. Wt: 268.31 g/mol
InChI Key: JHVQWCURNPWYDF-UHFFFAOYSA-N
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Description

4-(Acetylamino)-N-(2-methylphenyl)benzamide is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development. The structure of this compound suggests it may interact with various biological targets, making it a candidate for further pharmacological and chemical studies.

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 4-(acetylamino)-N-(2-methylphenyl)benzamide, often involves the acylation of aminophenyl benzamides with acetic anhydride or similar acylating agents. The process requires precise conditions to ensure the introduction of the acetyl group at the desired nitrogen atom, as seen in the synthesis of related compounds (El‐Faham et al., 2013).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and DFT calculations, have been employed to elucidate the crystal structure and electronic properties of similar benzamide derivatives. These studies reveal the importance of intramolecular and intermolecular hydrogen bonding in determining the molecular conformation and stability of the compound in solid state (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including hydrolysis, amidation, and acylation, influenced by their functional groups. The acetylamino group in 4-(acetylamino)-N-(2-methylphenyl)benzamide is pivotal in its reactivity, offering sites for further chemical modifications and interactions with biological targets (Kraker et al., 2003).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and design. These properties are determined by the molecular structure, particularly the nature and positioning of substituents on the benzamide backbone (Kırca et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of the amide and acetyl groups, significantly affect the biological activity and pharmacokinetics of benzamide derivatives. Studies have shown that modifications at the amide nitrogen can enhance the compound's ability to interact with biological targets, potentially leading to improved therapeutic effects (Potts et al., 1989).

Scientific Research Applications

HDAC Inhibition and Anticancer Activity

Benzamide derivatives, such as MGCD0103 and CI-994, are noted for their role as histone deacetylase (HDAC) inhibitors. These compounds block cancer cell proliferation and induce apoptosis by affecting histone acetylation and the expression of cell-cycle regulators like p21. For example, MGCD0103 selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity both in vitro and in vivo, thus highlighting its potential as an anticancer drug (Nancy Z. Zhou et al., 2008). Similarly, CI-994 has been shown to induce hyperacetylation of histone H3 in colon carcinoma cells, suggesting a mechanism for its antitumor activity (A. Kraker et al., 2003).

Synthesis of Novel Derivatives

Research has also focused on synthesizing novel benzamide derivatives to explore their potential therapeutic applications. For instance, OxymaPure/DIC was used in the synthesis of α-ketoamide derivatives, demonstrating the efficiency of novel synthetic routes for producing benzamide derivatives with potential biological activity (A. El‐Faham et al., 2013).

Molecular Structural Analysis and Antioxidant Activity

The structural analysis of benzamide derivatives, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using techniques like X-ray diffraction and DFT calculations, contributes to understanding their molecular properties and potential biological activities. Such studies have also explored the antioxidant properties of these compounds, which could have implications for their use in preventing oxidative stress-related diseases (S. Demir et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

4-acetamido-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)18-16(20)13-7-9-14(10-8-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVQWCURNPWYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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